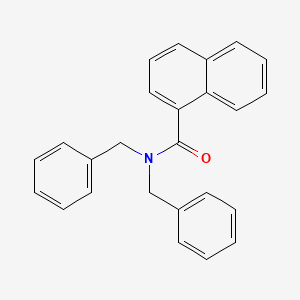
4-(1,3-diphenylimidazolidin-2-yl)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(1,3-DIPHENYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE is a complex organic compound characterized by the presence of an imidazolidine ring substituted with phenyl groups and a dimethylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1,3-DIPHENYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control is common to ensure consistency and safety in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(1,3-DIPHENYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the imidazolidine ring to a more saturated form.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature or elevated temperatures.
Substitution: Alkyl halides, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated imidazolidine derivatives.
Substitution: Various substituted amines.
Wissenschaftliche Forschungsanwendungen
(4-(1,3-DIPHENYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (4-(1,3-DIPHENYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidine ring and phenyl groups facilitate binding to these targets, potentially inhibiting or modulating their activity. The dimethylamine group may enhance the compound’s solubility and bioavailability, contributing to its overall efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(1,3-DIPHENYL-IMIDAZOLIDIN-2-YL)-BENZOIC ACID): Similar structure but with a carboxylic acid group instead of a dimethylamine group.
(4-(1,3-DIPHENYL-IMIDAZOLIDIN-2-YL)-PHENOL): Contains a hydroxyl group instead of a dimethylamine group.
Uniqueness
(4-(1,3-DIPHENYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE is unique due to the presence of the dimethylamine group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Eigenschaften
Molekularformel |
C23H25N3 |
|---|---|
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
4-(1,3-diphenylimidazolidin-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C23H25N3/c1-24(2)20-15-13-19(14-16-20)23-25(21-9-5-3-6-10-21)17-18-26(23)22-11-7-4-8-12-22/h3-16,23H,17-18H2,1-2H3 |
InChI-Schlüssel |
CKSAJMWUTDNXJE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isopropyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11976275.png)

![isobutyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976278.png)
![2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(4-fluorophenyl)acetamide](/img/structure/B11976285.png)
![7-benzyl-3-methyl-8-[(1-methyl-2-propenyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11976293.png)





![4-benzyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1-piperazinamine](/img/structure/B11976339.png)

![1-[(3,4-Dichlorophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11976354.png)
![isobutyl (2E)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976368.png)
